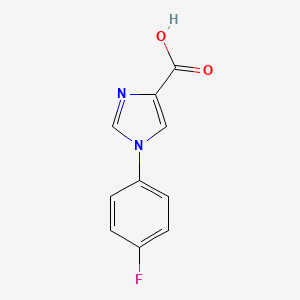

1-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid

概述

描述

1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid is a fluorinated heterocyclic compound that features an imidazole ring substituted with a 4-fluorophenyl group and a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.

化学反应分析

Types of Reactions: 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed:

Oxidation: Imidazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted imidazole derivatives.

科学研究应用

Unfortunately, the search results provided do not contain specific applications of the compound "1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid," but they do offer insights into related compounds and their applications in scientific research. 1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid is a chemical compound with the molecular formula C11H8N2O3 and a molecular weight of 216.19 g/mol .

General Information

- IUPAC Name The IUPAC name for this compound is 1-(4-formylphenyl)imidazole-4-carboxylic acid .

- Structure It comprises a phenyl group substituted with a formyl group and an imidazole-4-carboxylic acid moiety .

Related Research

While the search results do not directly address the applications of 1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid, they do discuss related compounds such as:

1,5-Diaryl-1H-imidazole-4-carboxylic acids These compounds have been designed and synthesized for evaluation in HIV-1 integrase inhibition assays . Some showed selective binding to the LEDGF/p75-binding pocket, and a few exhibited moderate antiviral activity with acceptable cytotoxicity .

1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid MSE Supplies offers this as an N-heterocyclic drug small molecule and chemical reagent .

N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide X-ray analysis reveals temperature-dependent polymorphism .

- Pyridine derivatives* The application of enzymes or whole cells is an attractive strategy for the preparation of hydroxylated pyridines .

Potential Applications

Based on the information available regarding related compounds, 1-(4-formylphenyl)-1H-imidazole-4-carboxylic acid may have potential applications in:

Drug design As a scaffold in drug design, particularly for therapeutic agents .

Antiviral research As a building block for synthesizing antiviral compounds, particularly those targeting HIV-1 integrase .

Chemical synthesis As an intermediate in the synthesis of more complex molecules, such as chromeno[3,4-d]imidazol-4-ones .

作用机制

The mechanism of action of 1-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

1-(4-Bromophenyl)-1H-imidazole-4-carboxylic acid: Contains a bromine atom instead of fluorine.

1-(4-Methylphenyl)-1H-imidazole-4-carboxylic acid: Features a methyl group instead of fluorine.

Uniqueness: 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity, making it a valuable scaffold in drug design and materials science.

生物活性

1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid (CAS No. 114067-97-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an imidazole ring with a carboxylic acid group and a fluorinated phenyl substituent. Its molecular formula is with a molecular weight of 182.16 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially improving its bioavailability.

The compound's biological activity is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The imidazole moiety can participate in hydrogen bonding and electrostatic interactions, influencing cellular signaling pathways critical for various physiological processes.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, including cyclooxygenase (COX), which is crucial in inflammatory responses.

- Antiviral Activity: It exhibits inhibitory effects on HIV-1 integrase, disrupting viral replication by interfering with protein-protein interactions essential for the virus's lifecycle.

1. Anticancer Activity

Research indicates that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. A notable study assessed its effects on lung carcinoma cells (A549) using MTT assays.

| Compound | Cell Line | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|

| 1 | A549 | 28.9 | 23.5 |

| 2 | A549 | 30.0 | 26.7 |

| 3 | A549 | 42.7 | 37.8 |

This table illustrates the percentage of apoptosis induced by different derivatives, highlighting their potential as anticancer agents .

2. Antiviral Activity

In studies focused on HIV-1, several derivatives exhibited moderate antiviral activity, with inhibition percentages ranging from 33% to 45%. Notably, compounds showed varying cytotoxicity levels (CC50 values), indicating a balance between efficacy and safety .

| Compound | Inhibition (%) | CC50 (µM) |

|---|---|---|

| 11a | 33 | >200 |

| 11b | 45 | 158.4 |

| 11h | Moderate | 50.4 |

These findings suggest that while some compounds effectively inhibit viral activity, their cytotoxicity must be carefully evaluated to ensure therapeutic viability .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have shown that certain derivatives possess antibacterial activity against strains like E. faecalis and K. pneumoniae, indicating their potential use in treating infections .

Case Studies

Cytotoxic Evaluation: In one study aimed at evaluating the cytotoxicity of novel derivatives, compounds were screened against human cancer cell lines using MTT assays, revealing significant growth inhibition across multiple lines .

Inflammation Modulation: Another investigation focused on the anti-inflammatory properties of imidazole derivatives, finding that specific compounds could inhibit cytokine release in vitro, thereby reducing inflammation-related symptoms .

属性

IUPAC Name |

1-(4-fluorophenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGAKFHVIAQANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589607 | |

| Record name | 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114067-97-9 | |

| Record name | 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114067-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。